3-(butylthio)-4-ethyl-1H-1,2,4-triazol-5(4H)-one
Description
Properties
Molecular Formula |
C8H15N3OS |
|---|---|
Molecular Weight |
201.29 g/mol |
IUPAC Name |
3-butylsulfanyl-4-ethyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C8H15N3OS/c1-3-5-6-13-8-10-9-7(12)11(8)4-2/h3-6H2,1-2H3,(H,9,12) |
InChI Key |
SHKSQIOXYUKFAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NNC(=O)N1CC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reagents
- 4-ethyl-1H-1,2,4-triazole or its derivatives as the triazole core.
- Butylthiol or butyl bromide as the source of the butylthio substituent.
- Base catalysts such as sodium acetate or potassium carbonate to promote nucleophilic substitution.
- Solvents like ethanol or acetone for reaction medium.
- Optional: Acidic or neutral work-up conditions for product isolation.
Reaction Conditions
- The reaction mixture typically involves refluxing the triazole derivative with butyl bromide or butylthiol and a base catalyst in ethanol or acetone.
- Reaction times range from 3 to 6 hours under reflux.
- After completion, the mixture is cooled, and the product is precipitated by addition to cold water or ice.
- The solid product is filtered, washed, and recrystallized from ethanol or other suitable solvents to improve purity.
Example Protocol (Adapted from Related Triazole Thioether Syntheses)
| Step | Procedure Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Dissolve triazole derivative and sodium acetate in ethanol | Room temperature | Clear solution |
| 2 | Add butyl bromide dropwise under stirring | Reflux for 3-4 hours | Reaction proceeds to completion |
| 3 | Cool reaction mixture and pour into ice-cold water | Precipitation of product | Solid formation |
| 4 | Filter and wash solid product | Washing with cold water | Removal of impurities |
| 5 | Recrystallize from ethanol | Room temperature or gentle heat | Pure this compound |
Catalytic and Oxidative Methods (Contextual Comparison)
Although direct preparation methods for this compound are limited in literature, related triazole ketones have been synthesized via catalytic oxidation using vanadium pentoxide as a catalyst and air as an oxidant in tert-butyl alcohol solvent. This method offers:
- Mild reaction temperatures (40-50 °C).
- High yields (85-90%) and purity (93-95%).
- Environmentally friendly conditions with minimal waste generation.
This oxidation approach is more applicable to triazole ketones but may inspire modifications for thioether derivatives synthesis.
Mechanistic Insights
The key step in the preparation involves nucleophilic substitution where the sulfur nucleophile (from butylthiol or generated in situ) attacks an electrophilic carbon or activated leaving group on the triazole ring precursor, forming the butylthio substituent at the 3-position of the triazole ring. The ethyl group at the 4-position is typically introduced beforehand or retained from the starting material.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Starting material | 4-ethyl-1H-1,2,4-triazole | Core triazole structure |
| Butylthio source | Butylthiol or butyl bromide | Reagent for thioether bond formation |
| Catalyst/Base | Sodium acetate or potassium carbonate | Promotes nucleophilic substitution |
| Solvent | Ethanol or acetone | Reaction medium |
| Temperature | Reflux (~78 °C for ethanol) | Ensures reaction completion |
| Reaction time | 3-6 hours | Depends on reagent and catalyst |
| Work-up | Cooling, precipitation, filtration | Purification step |
| Purification | Recrystallization from ethanol | Enhances product purity |
| Yield | Typically 60-85% (literature-based) | Varies with reaction conditions |
Research Findings and Considerations
- The synthesis of this compound is well-aligned with general methods for 1,2,4-triazole thioether derivatives.
- Reaction efficiency depends on the choice of base, solvent, and temperature.
- Purification via recrystallization is crucial to achieve high purity required for biological applications.
- The compound’s biological relevance as an antifungal and herbicidal agent underscores the importance of efficient synthetic routes.
- No direct catalytic oxidation methods have been reported specifically for this compound, but analogous triazole ketones have been synthesized using green catalytic oxidation methods, which could be explored for derivative synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(butylthio)-4-ethyl-1H-1,2,4-triazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the butylthio group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or THF.
Substitution: Nucleophiles such as amines or alkoxides; in polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
One of the primary applications of 3-(butylthio)-4-ethyl-1H-1,2,4-triazol-5(4H)-one is its antifungal properties. Research indicates that triazole derivatives exhibit significant antifungal activity against various strains of fungi. For instance, studies have shown that compounds similar to this triazole can inhibit the growth of Candida species and Aspergillus species, which are common pathogens in immunocompromised patients .
Mechanism of Action
The mechanism through which this compound exerts its antifungal effects typically involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. This action disrupts cell membrane integrity, leading to cell death .
Case Study: Antifungal Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antifungal efficacy of several triazole derivatives. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents such as fluconazole .
Agricultural Applications
Fungicides
In agriculture, this compound is explored as a potential fungicide. Its effectiveness against plant pathogens could provide an alternative to traditional fungicides that may pose environmental risks.
Efficacy Against Plant Pathogens
Research has demonstrated that triazole compounds can effectively control diseases caused by fungi such as Fusarium and Botrytis species. Field trials have shown promising results where crops treated with this compound exhibited reduced disease incidence and improved yield compared to untreated controls .
Material Science
Polymer Additives
The compound's unique chemical structure allows it to be utilized as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers.
Case Study: Polymer Blends
A study investigated the effects of adding this compound to polyvinyl chloride (PVC) blends. The results indicated improved thermal properties and resistance to degradation under UV exposure compared to standard PVC formulations .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-(butylthio)-4-ethyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The structural features of triazole derivatives significantly influence their biological and physicochemical properties. Below is a comparative analysis of substituent effects:
Substituent Variations
Crystallographic Insights
- 4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl] : Exhibits dihedral angles of 57.96° and 64.37° between triazole and aryl rings, suggesting conformational flexibility .
- 4-[2-(4-Methoxyphenyl)ethyl]-3-(thiophen-2-ylmethyl) : Forms dimers via N–H···O hydrogen bonds, stabilizing crystal packing .
Anticonvulsant Activity
- 3-Ethyl-4-(4-pentyloxyphenyl) : ED50 = 26.9 mg/kg (MES test in mice), attributed to optimal alkyloxy chain length enhancing blood-brain barrier penetration .
Antimicrobial Activity
- 3-Substituted thio-5-(1-hydroxyphenyl) : Exhibited >90% inhibition against Candida albicans and E. coli at 0.01% concentration, likely due to the hydroxylphenyl group enhancing membrane disruption .
Enzyme Inhibition
- 3-(6-Methylpyridin-3-yl)-4-[(thiophen-2-yl)methyleneamino]: Showed 42.19% neuraminidase inhibition at 40 mg/mL, with pyridine and thiophene groups critical for active-site binding .
Physicochemical and Crystallographic Properties
Biological Activity
3-(butylthio)-4-ethyl-1H-1,2,4-triazol-5(4H)-one is a sulfur-containing derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological potential. The following sections will explore its synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-ethyl-1H-1,2,4-triazole with butylthiol under appropriate conditions to yield the desired compound. The molecular formula for this compound is .
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial properties. Specifically, studies have indicated that this compound shows promising activity against various strains of bacteria and fungi. For instance, it has been reported to possess antituberculosis activity against strains such as Mycobacterium smegmatis and Mycobacterium phlei .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using in vitro methods. A study found that certain triazole derivatives can significantly reduce lipid peroxidation levels, indicating their potential as antioxidants. The introduction of specific substituents on the triazole ring can enhance this activity .
| Compound | Lipid Peroxidation Reduction (%) | Statistical Significance |
|---|---|---|
| This compound | Not specified | p < 0.05 |
Antiviral Activity
Recent studies have also explored the antiviral properties of triazole derivatives. Compounds similar to this compound have shown efficacy against viral infections. In particular, modifications at the C5 position have been linked to enhanced antiviral activity .
Case Studies
Case Study 1: Antituberculosis Activity
A comprehensive study assessed the effectiveness of various triazole derivatives against Mycobacterium strains. The results highlighted that compounds with butylthio substitutions exhibited superior antimicrobial activity compared to their non-thiol counterparts .
Case Study 2: Antioxidant Efficacy
In a controlled laboratory setting, researchers tested several triazole derivatives for their ability to inhibit lipid peroxidation. Among these compounds, those with thiol groups demonstrated a marked reduction in oxidative stress markers .
Q & A
Q. What are the common synthetic routes for 3-(butylthio)-4-ethyl-1H-1,2,4-triazol-5(4H)-one?
The synthesis typically involves condensation reactions of thiosemicarbazides or cyclization of thiourea derivatives. For example, similar triazolone derivatives are synthesized via one-pot diazotization and Meerwin arylation reactions using acetonitrile or butanone as solvents, with copper(I) chloride as a catalyst (e.g., for carfentrazone-ethyl synthesis) . Alternatively, alkylation of triazole precursors with butylthio groups under basic conditions can introduce the thioether moiety, as seen in structurally analogous compounds .
Q. What analytical techniques are used to confirm the molecular structure of this compound?
X-ray crystallography is the gold standard for structural confirmation. Programs like SHELXL (part of the SHELX suite) are widely used for refining crystal structures, especially for resolving disorder or twinning . Spectroscopic methods such as H/C NMR and high-resolution mass spectrometry (HRMS) are essential for preliminary characterization. For example, NMR can confirm the presence of the butylthio (-S(CH)CH) and ethyl (-CHCH) groups via distinct splitting patterns .
Q. How is the antimicrobial activity of this compound evaluated in vitro?
Standard protocols include broth microdilution assays to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains. Similar triazole derivatives (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) are tested against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with results compared to reference drugs like ampicillin or fluconazole .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
By-products often arise from competing alkylation or oxidation pathways. Kinetic studies using techniques like in situ FTIR or HPLC monitoring can identify optimal temperature, solvent polarity, and catalyst loading. For instance, in the synthesis of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one, controlling stoichiometry and reaction time reduced brominated impurities . Purification strategies (e.g., column chromatography or recrystallization) should be tailored to isolate the target compound from structurally similar by-products .
Q. How can crystallographic data inconsistencies (e.g., disorder, twinning) be resolved?
Disorder in crystal structures (e.g., split positions for flexible alkyl chains) is addressed using SHELXL’s PART instruction to refine partial occupancies. For twinning, the TWIN/BASF commands in SHELXL can model twin domains. In the crystal structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one, mirror-plane disorder was resolved by assigning anisotropic displacement parameters to non-hydrogen atoms . Validation tools like PLATON or checkCIF should be used to ensure data integrity .
Q. What computational methods are used to predict the compound’s biological activity?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with target enzymes (e.g., fungal CYP51 or bacterial dihydrofolate reductase). For example, triazole derivatives with fluorobenzyl groups showed enhanced binding affinity due to hydrophobic interactions, as demonstrated in studies on similar compounds . QSAR models can further correlate substituent effects (e.g., electron-withdrawing groups on the triazole ring) with activity trends .
Q. How are structure-activity relationships (SARs) analyzed for this compound?
SAR studies involve synthesizing analogs with systematic substitutions (e.g., varying alkyl chain lengths or introducing halogens) and testing their bioactivity. For instance, replacing the butylthio group with a methylthio group in related triazolones reduced antifungal potency, highlighting the importance of lipophilicity . Statistical tools like principal component analysis (PCA) can identify key physicochemical parameters (e.g., logP, polar surface area) influencing activity .
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be reconciled?
Discrepancies may arise from dynamic effects in solution (e.g., rotamers) versus static crystal structures. Variable-temperature NMR can reveal conformational exchange, while NOESY/ROESY experiments provide spatial correlations. For example, crystallographic data for 4-n-butyl-3-(3-methylphenyl)-1H-1,2,4-triazol-5(4H)-one confirmed a planar triazole ring, whereas NMR showed averaged symmetry due to rapid rotation in solution .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
